BenchChemオンラインストアへようこそ!

N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

medicinal chemistry kinase inhibitor design structure–activity relationship

N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1219561-21-3) is a synthetic small-molecule amide composed of a benzimidazole scaffold connected via an acetamide linker to a 2,4-dichlorophenoxy moiety. With a molecular formula of C15H11Cl2N3O2 and a molecular weight of 336.2 g/mol, it belongs to the broader class of benzimidazole–phenoxyacetamide hybrids—a chemotype explored for kinase inhibition, antimicrobial, and anti-inflammatory applications.

Molecular Formula C15H11Cl2N3O2
Molecular Weight 336.2 g/mol
Cat. No. B10980798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
Molecular FormulaC15H11Cl2N3O2
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC=N2
InChIInChI=1S/C15H11Cl2N3O2/c16-9-1-4-14(11(17)5-9)22-7-15(21)20-10-2-3-12-13(6-10)19-8-18-12/h1-6,8H,7H2,(H,18,19)(H,20,21)
InChIKeyBHIJZFPIEXWYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide: Structural, Physicochemical, and Procurement Identity


N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1219561-21-3) is a synthetic small-molecule amide composed of a benzimidazole scaffold connected via an acetamide linker to a 2,4-dichlorophenoxy moiety . With a molecular formula of C15H11Cl2N3O2 and a molecular weight of 336.2 g/mol, it belongs to the broader class of benzimidazole–phenoxyacetamide hybrids—a chemotype explored for kinase inhibition, antimicrobial, and anti-inflammatory applications [1]. The compound is offered commercially as a research-grade chemical (≥95% purity) through multiple catalog suppliers, positioning it as a candidate for medicinal-chemistry and chemical-biology screening programs .

Why N-(1H-Benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide Cannot Be Casually Replaced by In-Class Analogs


Benzimidazole–phenoxyacetamide derivatives are not interchangeable commodities. Even subtle structural alterations—such as relocating the acetamide attachment from the 5- to the 2-position of the benzimidazole ring, changing the halogenation pattern on the phenoxy ring, or modifying the linker length—can profoundly shift target selectivity, metabolic stability, and physicochemical properties . The 5-yl attachment in the target compound positions the dichlorophenoxyacetyl group at a distinct vector angle compared with the more common 2-yl isomer, altering hydrogen-bonding capacity at the imidazole NH and modulating the compound's interaction with ATP-binding pockets of kinases or with bacterial targets [1]. Generalizing procurement decisions across benzimidazole acetamides without direct comparative data therefore carries a high risk of selecting a molecule with divergent biological performance.

N-(1H-Benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide: Quantitative Differentiation Evidence Against the Closest Comparators


Positional Isomerism: 5-yl versus 2-yl Benzimidazole Substitution Alters Molecular Geometry and Predicted Binding Topology

The target compound carries the acetamide linker at the 5-position of the benzimidazole nucleus, whereas the closest commercially available positional isomer—N-(1H-benzimidazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide (Sigma Aldrich R732397)—is substituted at the 2-position . In the 5-yl isomer, the imidazole NH remains unsubstituted and fully available for hydrogen-bond donation, a feature often critical for anchoring within kinase hinge regions; in the 2-yl isomer, the acetamide moiety directly modifies this NH, eliminating that donor capability and altering the dihedral angle between the benzimidazole and phenoxy ring systems by approximately 30–50° based on DFT-minimized conformer comparisons (class-level inference from conserved benzimidazole torsional profiles) [1]. No co-crystal structures or head-to-head biochemical assays comparing the two isomers are publicly available as of the search date.

medicinal chemistry kinase inhibitor design structure–activity relationship

Dichlorophenoxy Substitution Pattern: 2,4-Dichloro versus 4-Chloro Mono-Substitution on the Phenoxy Ring

The target compound incorporates a 2,4-dichlorophenoxy group; the closest mono-chlorinated analog commercially catalogued is N-(1H-benzimidazol-5-yl)-2-(4-chlorophenyl)acetamide (ChemDiv, MW 285.73) . The additional chlorine at the 2-position of the phenoxy ring increases calculated logP by approximately 0.6–0.8 log units (estimated via fragment-based methods: the 2-Cl substituent contributes ~0.7 to the logP increment relative to the 4-Cl-only congener) [1]. This elevated lipophilicity can enhance passive membrane permeability but may also increase CYP450 inhibitory liability and plasma protein binding, as documented for dichlorophenoxy-containing small molecules [2]. Direct comparative experimental data (logP measurement, PAMPA permeability, CYP inhibition) for the target compound versus the 4-Cl analog are not publicly available.

lipophilicity CYP450 inhibition antimicrobial SAR

Linker Type: Acetamide versus Methylene Linker Between Benzimidazole and Dichlorophenoxy Moieties

The target compound employs an acetamide linker (─CH2─CO─NH─), whereas a related analog—2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole (CAS 3156-21-6, MW 293.15)—uses a direct methylene linker (─CH2─O─) . The acetamide group introduces an additional hydrogen-bond acceptor (amide carbonyl) and donor (amide NH), increasing the total polar surface area (tPSA) by approximately 20–25 Ų relative to the methylene-linked analog (estimated: tPSA ~58 Ų for the target versus ~33–38 Ų for the methylene analog) [1]. This difference can reduce passive blood–brain barrier penetration but improve aqueous solubility and reduce phospholipidosis risk. No head-to-head metabolic stability or solubility data are publicly available for these two specific compounds.

chemical stability metabolic stability hydrogen bonding

N-(1H-Benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide: Evidence-Grounded Application Scenarios for Scientific and Industrial Users


Kinase Inhibitor Fragment Elaboration and Hinge-Binder Optimization

The 5-yl benzimidazole attachment preserves a free imidazole NH capable of donating a hydrogen bond to the kinase hinge region—a feature absent in the 2-yl positional isomer . Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can use the target compound as a fragment or scaffold for hinge-binding optimization, where the dichlorophenoxyacetyl tail extends toward the solvent-exposed region or selectivity pocket depending on the kinase conformation. The elevated clogP (~3.2–3.6) conferred by the 2,4-dichloro substitution further supports occupancy of hydrophobic back pockets.

Antimicrobial Lead Generation Leveraging Balanced Lipophilicity and H-Bonding Capacity

Benzimidazole–phenoxyacetamide hybrids have documented antibacterial and antifungal activities in class-level SAR studies [1]. The target compound's tPSA of ~58 Ų and moderate lipophilicity place it in a favorable range for Gram-negative bacterial permeability (tPSA < 100 Ų, clogP 2–4). The acetamide linker provides two additional hydrogen-bonding points compared with the methylene-linked analog, potentially enabling interactions with bacterial targets such as DNA gyrase or FtsZ that rely on hydrogen-bond networks.

CYP450 Inhibition Liability Screening and Early ADME Triage

Dichlorophenoxy-containing compounds are known to present CYP450 inhibitory risk, particularly toward CYP3A4 and CYP2C9 isoforms [2]. The target compound is structurally suited for inclusion in early ADME panel screens to establish structure–CYP inhibition relationships within the benzimidazole–phenoxyacetamide series. Comparing its CYP inhibition profile against the mono-chloro (4-chlorophenyl) analog can isolate the contribution of the 2-chloro substituent to CYP liability.

Chemical Biology Tool Compound for Profiling Benzimidazole Positional Isomer Selectivity

The availability of both the 5-yl (target) and 2-yl (Sigma Aldrich R732397) positional isomers enables controlled chemical-biology experiments to dissect the contribution of benzimidazole substitution topology to target engagement, cellular phenotype, and off-target profiles. Proteome-wide affinity profiling (e.g., kinobeads or thermal proteome profiling) using the two isomers side-by-side can reveal isomer-specific target landscapes and inform lead series selection .

Quote Request

Request a Quote for N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.